Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide
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Overview
Description
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide, also known as NTCDA, is a heterocyclic compound that has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. NTCDA has a unique molecular structure that allows it to exhibit interesting properties such as high electron mobility, photoluminescence, and photoconductivity.
Scientific Research Applications
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. In the field of optoelectronics, Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been used as a semiconductor material for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide exhibits high electron mobility and photoluminescence, which make it a promising candidate for use in these devices.
In the field of material science, Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been studied for its potential use as a building block for the synthesis of novel organic materials. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has a unique molecular structure that allows it to form self-assembled monolayers (SAMs) on various substrates. SAMs of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide have been shown to exhibit interesting properties such as high thermal stability and water repellency.
In the field of biomedical research, Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been studied for its potential use as an antitumor agent. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide as an antitumor agent is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells.
Mechanism Of Action
The mechanism of action of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide is not fully understood, but it is believed to involve the interaction of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide with various cellular components such as proteins and DNA. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has also been shown to interact with various proteins, including tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and proliferation.
Biochemical And Physiological Effects
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide can inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and inhibit the activity of topoisomerase II. In vivo studies have shown that Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide can inhibit the growth of tumors in mice and reduce tumor volume.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide in lab experiments is its unique molecular structure, which allows it to exhibit interesting properties such as high electron mobility and photoluminescence. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide in lab experiments is its low solubility in common organic solvents, which can make it difficult to work with.
Future Directions
There are several future directions for the study of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide. One possible direction is the development of novel organic materials based on Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide. SAMs of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide have been shown to exhibit interesting properties such as high thermal stability and water repellency, which make them promising candidates for use in various applications such as sensors and coatings.
Another possible direction is the study of the mechanism of action of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide as an antitumor agent. The interaction of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide with various cellular components such as proteins and DNA needs to be further elucidated in order to fully understand how Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide inhibits the growth of cancer cells.
Finally, the development of new synthesis methods for Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide and its derivatives could lead to the discovery of novel compounds with interesting properties and potential applications in various fields.
Synthesis Methods
The synthesis of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide involves the reaction of 2,6-dichloronaphthalene with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with cyanogen bromide to form Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide. The overall reaction scheme is shown below:
properties
CAS RN |
143746-74-1 |
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Product Name |
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide |
Molecular Formula |
C14H6N4S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
(4-cyanoiminobenzo[f][1]benzothiol-9-ylidene)cyanamide |
InChI |
InChI=1S/C14H6N4S/c15-7-17-12-9-3-1-2-4-10(9)13(18-8-16)14-11(12)5-6-19-14/h1-6H |
InChI Key |
ARDDJTFNQIDAJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC#N)C3=C(C2=NC#N)SC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC#N)C3=C(C2=NC#N)SC=C3 |
Origin of Product |
United States |
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